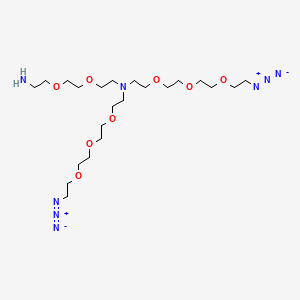
N-(Amino-PEG2)-N-bis(PEG3-azide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Amino-PEG2)-N-bis(PEG3-azide): is a bifunctional polyethylene glycol (PEG) derivative. This compound features an amino group and two azide groups, making it highly versatile for various chemical modifications and bioconjugation applications. The PEG spacers enhance its solubility in aqueous media, which is beneficial for biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG2)-N-bis(PEG3-azide) typically involves the following steps:
-
PEGylation: : The initial step involves the PEGylation of a suitable amine precursor with PEG2 and PEG3 chains. This can be achieved through nucleophilic substitution reactions where the amine group reacts with PEG derivatives containing leaving groups such as tosylates or mesylates.
-
Azidation: : The introduction of azide groups is usually performed by reacting the PEGylated intermediate with sodium azide (NaN₃) under appropriate conditions. This step often requires the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of N-(Amino-PEG2)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: Techniques such as column chromatography, recrystallization, and dialysis are employed to purify the final product.
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.
化学反应分析
Types of Reactions
-
Click Chemistry: : The azide groups in N-(Amino-PEG2)-N-bis(PEG3-azide) readily participate in click chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly efficient and occurs under mild conditions.
-
Amide Bond Formation: : The amino group can react with carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) to form amide bonds. This reaction is commonly used in bioconjugation.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry to catalyze the azide-alkyne cycloaddition.
Carbodiimides: Such as N,N’-dicyclohexylcarbodiimide (DCC) are used to activate carboxylic acids for amide bond formation.
Solvents: Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Triazoles: Formed from click chemistry reactions.
Amides: Resulting from the reaction of the amino group with carboxylic acids or esters.
科学研究应用
N-(Amino-PEG2)-N-bis(PEG3-azide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules such as proteins, peptides, and nucleic acids, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Utilized in the development of functional coatings and materials with specific properties.
作用机制
The mechanism by which N-(Amino-PEG2)-N-bis(PEG3-azide) exerts its effects is primarily through its functional groups:
Azide Groups: Participate in click chemistry, enabling the formation of stable triazole linkages.
Amino Group: Reacts with carboxylic acids and esters to form amide bonds, facilitating the attachment of various functional groups or biomolecules.
相似化合物的比较
Similar Compounds
N-(Amino-PEG2)-N-bis(PEG3-amine): Similar structure but with amine groups instead of azide groups.
N-(Amino-PEG2)-N-bis(PEG3-carboxyl): Contains carboxyl groups instead of azide groups.
Uniqueness
N-(Amino-PEG2)-N-bis(PEG3-azide) is unique due to its combination of amino and azide groups, which allows for versatile chemical modifications and bioconjugation strategies. The presence of PEG spacers enhances solubility and reduces immunogenicity, making it particularly useful in biomedical applications.
属性
IUPAC Name |
2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46N8O8/c23-1-7-31-13-16-34-10-4-30(5-11-35-17-21-37-19-14-32-8-2-26-28-24)6-12-36-18-22-38-20-15-33-9-3-27-29-25/h1-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZJMTZFOBGVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114382.png)
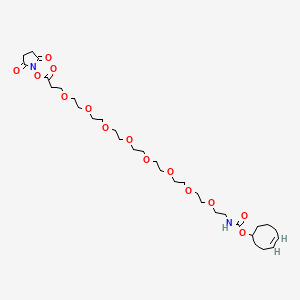
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114388.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114402.png)
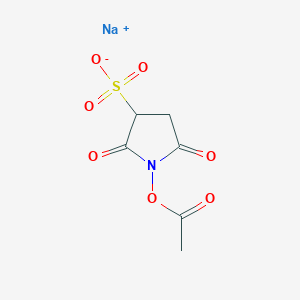


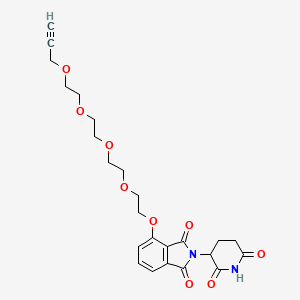
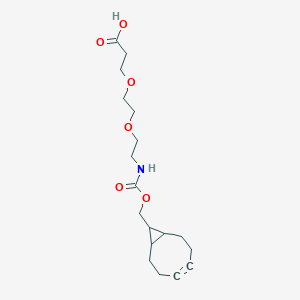

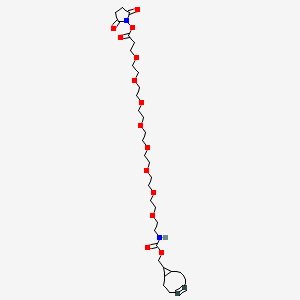
![2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-Fluorene-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8114449.png)
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114465.png)
![2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid;sodium hydride;tetrahydrate](/img/structure/B8114472.png)
